cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
Overview
Description
The compound of interest, cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, is a chemical that appears to be a derivative of 1,3-dioxolane with specific substituents on the ring structure. The presence of a 2,4-dichlorophenyl group suggests that it may have some similarities in behavior or reactivity with other chlorinated aromatic compounds, such as 2,4-dichlorophenol and 2,4-dichloroanisole, which are known to exist in different conformations .
Synthesis Analysis
The synthesis of related compounds often involves the addition of halogenated reagents to a preformed ring structure, as seen in the synthesis of beta-cis-2-(4'-chlorobenzhydryl)-3-quinuclidinol, where p-chlorophenylmagnesium bromide is added to a quinuclidinone derivative . Similarly, the synthesis of cis-4-hydroxymethyl-2-phenyl-1,3-dioxolan is achieved through the reaction of 2-O-benzylglycerol with N-bromosuccinimide . These methods may provide insights into potential synthetic routes for the target compound, which could involve bromination and subsequent reactions with a dioxolane derivative.
Molecular Structure Analysis
The molecular structure of the compound likely features a 1,3-dioxolane ring, which is a common motif in the molecules studied. The stereochemistry of such compounds is crucial, as evidenced by the distinct properties of cis- and trans-4-substituted derivatives of 2-phenyl-1,3-dioxolan . The configuration of substituents on the dioxolane ring can significantly influence the physical and chemical properties of the molecule.
Chemical Reactions Analysis
The reactivity of the compound may be inferred from related studies. For instance, the addition of molecular bromine to various benzoates, including those with a dioxolane ring, leads to products of syn bromination, indicating that the compound may also undergo similar bromination reactions . The formation of intermediates and the influence of substituents and solvent effects on product distribution are important considerations in predicting the compound's behavior in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially deduced from its structural analogs. For example, the dipole moments and conformer populations of 2,4-dichlorophenol and 2,4-dichloroanisole provide information on the potential conformations and electronic properties of the compound . The presence of halogen atoms and the dioxolane ring suggests that the compound may have specific solubility, boiling point, and reactivity characteristics that could be explored through experimental studies.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research has explored the synthesis and applications of various organic compounds, including those with structures similar to cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate. For instance, studies on aryloxy complexes of tungsten and their application in the metathesis of functionalized olefins highlight the potential of these compounds in organic synthesis. The aryloxy complexes have been shown to serve as air-stable precursor catalysts, facilitating either linear or cross-linked polydicyclopentadienes depending on the co-catalyst and substituents on the aryloxide ligands (Lefebvre et al., 1995).
Environmental Remediation
The treatment and remediation of wastewater from industries, including pesticide production, have been subjects of interest. Research has been conducted on the degradation of recalcitrant compounds, demonstrating that enzymes, in the presence of redox mediators, can significantly enhance the degradation efficiency of these pollutants (Husain & Husain, 2007). Similarly, the search for sustainable solvents like 2-methyloxolane (2-MeOx) to replace hexane in the extraction of natural products is an ongoing effort aimed at reducing the environmental impact of chemical processes (Rapinel et al., 2020).
Chemical Reactions and Mechanisms
Studies on the scintillation properties of plastic scintillators based on polymethyl methacrylate, with various luminescent dyes, offer insights into the chemical reactions and mechanisms underlying these materials. These scintillators, which can include compounds similar to the one , show promising properties for use in radiation detection, without significant alteration in scintillation efficiency, optical transparency, or stability (Salimgareeva & Kolesov, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2/t14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPOIXSQGXRGF-KSSFIOAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@](O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976954 | |
Record name | 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, benzoate, (2R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate | |
CAS RN |
61397-56-6 | |
Record name | 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, 4-benzoate, (2R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61397-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, benzoate, (2R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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